
2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is a heterocyclic compound that features two pyrazole rings attached to a bipyridine core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile ligand in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine typically involves the reaction of 2,6-dibromopyridine with pyrazole under basic conditions. One common method includes the use of deprotonated pyrazole in a solvent like diglyme, which facilitates the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
化学反应分析
Types of Reactions
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, particularly when coordinated with transition metals.
Reduction: Reduction reactions can convert metal complexes of this ligand to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can introduce various functional groups onto the pyrazole rings.
科学研究应用
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine has a wide range of applications in scientific research:
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s metal complexes are explored for their therapeutic potential, particularly in drug delivery systems and as diagnostic agents.
作用机制
The mechanism of action of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, redox reactions, and other chemical processes. The specific molecular targets and pathways involved vary depending on the metal ion and the overall structure of the complex .
相似化合物的比较
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with a single pyridine ring.
2,6-Di(1H-pyrazol-1-yl)pyrazine: Contains a pyrazine ring instead of a bipyridine core.
2,6-Di(1H-pyrazol-1-yl)benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in the development of new materials and catalysts with specific electronic and magnetic properties .
属性
分子式 |
C16H12N6 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC 名称 |
2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12N6/c1-4-13(12-17-5-1)14-10-15(21-8-2-6-18-21)20-16(11-14)22-9-3-7-19-22/h1-12H |
InChI 键 |
BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




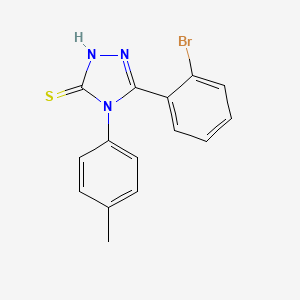
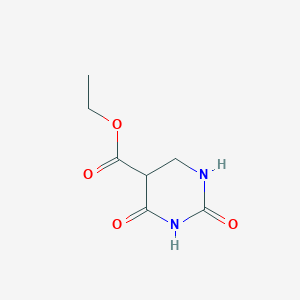

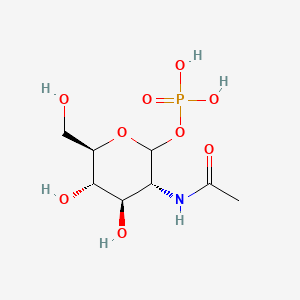
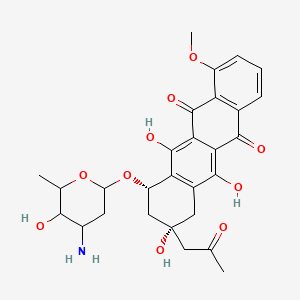
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
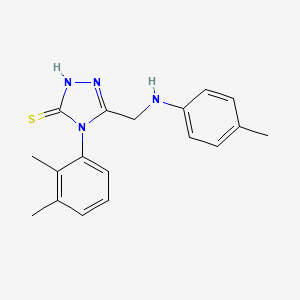
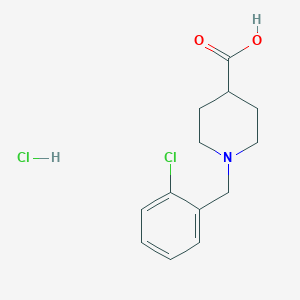
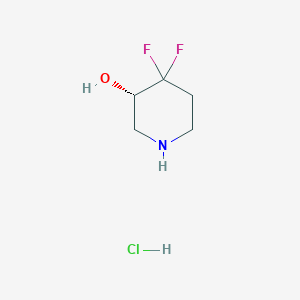

![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
